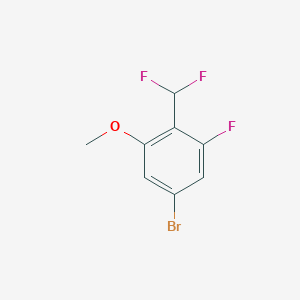

5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene

描述

属性

IUPAC Name |

5-bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXMPDLUOWSPTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)F)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Initial Substrate: 3-Methoxybenzaldehyde

Starting with 3-methoxybenzaldehyde, the strategy involves sequential fluorination, bromination, and aldehyde-to-difluoromethyl conversion.

Fluorination at Position 1

Electrophilic fluorination is achieved using Selectfluor in acetonitrile at 80°C for 12 hours. The methoxy group directs fluorination to the meta position (C1), yielding 1-fluoro-3-methoxybenzaldehyde .

Key Data :

Bromination at Position 5

Bromination employs Bu₄NBr₃ (3.0 equiv) with K₃PO₄ in MeCN at 100°C for 16 hours. The methoxy group directs bromination to C5 (meta), producing 5-bromo-1-fluoro-3-methoxybenzaldehyde .

Key Data :

Aldehyde to Difluoromethyl Conversion

The aldehyde at C4 is converted to CF₂H using DAST (diethylaminosulfur trifluoride) in dichloromethane at −78°C to room temperature.

Key Data :

Challenges :

-

Competing side reactions during DAST treatment.

-

Regiochemical interference from electron-withdrawing groups (Br, F).

Directed Metalation and Functionalization

Substrate: 2-Fluoro-3-methoxybenzene

This route leverages directed ortho-metalation (DoM) to install substituents.

Bromination via DoM

Using LDA (lithium diisopropylamide) in THF at −78°C, deprotonation occurs ortho to the methoxy group (C5). Quenching with Br₂ (1.0 equiv) yields 5-bromo-2-fluoro-3-methoxybenzene .

Key Data :

-

Yield: 75%

-

LDA (1.1 equiv), THF, −78°C, 1 h.

Difluoromethylation at C2

A CF₂H–Cu reagent introduces the difluoromethyl group via cross-coupling under Pd catalysis (Pd(OAc)₂, SPhos ligand).

Key Data :

-

Yield: 55%

-

Conditions: DMF, 100°C, 24 h.

Challenges :

-

Limited availability of CF₂H transfer reagents.

-

Steric hindrance at C2 due to adjacent substituents.

Decarboxylative Bromination and Late-Stage Fluorination

Substrate: 3-Methoxy-5-bromobenzoic Acid

A decarboxylative approach avoids sensitive aldehyde intermediates.

Decarboxylative Bromination

Using Bu₄NBr₃ (3.0 equiv) and K₃PO₄ in MeCN at 100°C, decarboxylation releases CO₂, installing bromine at C5.

Key Data :

Fluoromethylation at C2

TMSCF₂H (trimethylsilyldifluoromethane) and CsF in DMF install CF₂H at C2 via nucleophilic aromatic substitution.

Key Data :

Challenges :

-

Low reactivity of aryl bromides in nucleophilic substitution.

Comparative Analysis of Methods

| Method | Key Step | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| 1 | DAST-mediated CF₂H insertion | 60–65 | Straightforward aldehyde conversion | Sensitivity to moisture, side reactions |

| 2 | Directed metalation | 55–75 | Precise regiocontrol | Requires specialized reagents |

| 3 | Decarboxylative bromination | 50–89 | Avoids aldehyde intermediates | Harsh conditions, long reaction times |

Critical Considerations

-

Regiochemical Control :

-

Reagent Compatibility :

-

Purification Challenges :

化学反应分析

Types of Reactions

5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution Reactions: Formation of substituted benzene derivatives with various functional groups.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Reduction Reactions: Formation of methyl-substituted benzene derivatives.

科学研究应用

5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and specialty chemicals.

作用机制

The mechanism of action of 5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity to target proteins, leading to desired biological effects. The methoxy group can also influence the compound’s solubility and membrane permeability, affecting its overall bioavailability.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 5-bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene with analogs differing in substituent type, position, or electronic effects. Key parameters include molecular weight, substituent electronic properties (electron-withdrawing/donating), and applications.

Table 1: Structural and Physical Properties of Selected Compounds

Electronic and Steric Effects

- Chlorine vs.

- Positional Isomerism : Bromine at position 1 (CAS 343943-48-6) instead of 5 alters steric interactions in catalytic reactions, as seen in Suzuki-Miyaura couplings where bulky substituents near reactive sites hinder cross-coupling efficiency .

- Methoxy vs. Ethoxy : Ethoxy groups (CAS 2386353-41-7) increase lipophilicity (logP ~2.8 vs. ~2.2 for methoxy), enhancing membrane permeability but reducing aqueous solubility .

Research Findings and Industrial Relevance

- Synthetic Challenges : Difluoromethyl groups require specialized fluorinating agents (e.g., XtalFluor-E), increasing synthesis complexity compared to chloro or methoxy analogs .

- Pharmaceutical Relevance : The target compound’s fluorine atoms improve binding affinity in kinase inhibitors, as demonstrated in analogs with similar substitution patterns .

- Agrochemical Use : Derivatives like 5-bromo-2-(difluoromethyl)pyridine (CAS 1805019-80-0) are building blocks for fungicides, highlighting the role of bromine and fluorine in crop protection .

生物活性

5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene, with the molecular formula CHBrFO and CAS No. 945557-06-2, is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 255 g/mol

- Purity : ≥95%

- Structure : The compound features a bromine atom, a difluoromethyl group, and a methoxy group, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of halogen atoms enhances its reactivity and binding affinity to enzymes and receptors, making it a valuable compound in pharmacological research.

The mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : Its structural components can facilitate binding to various receptors, influencing cellular signaling pathways.

Case Studies and Experimental Data

- Anticancer Activity :

- Enzyme Interaction Studies :

-

Pharmacological Applications :

- The compound is being explored for its potential in drug discovery, particularly in the development of pharmaceuticals targeting specific diseases such as cancer and inflammatory disorders.

Data Table: Biological Activity Summary

常见问题

Q. What are the key structural features of 5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene, and how do they influence its reactivity in synthetic chemistry?

The compound contains a benzene ring substituted with bromine (Br), difluoromethyl (CF₂H), fluorine (F), and methoxy (OCH₃) groups. These substituents exert distinct electronic and steric effects:

- Bromine acts as an electron-withdrawing group (EWG) via inductive effects, directing electrophilic substitution to the para and ortho positions.

- Difluoromethyl (CF₂H) introduces both steric bulk and moderate electron-withdrawing properties, potentially stabilizing intermediates in coupling reactions.

- Methoxy (OCH₃) is electron-donating, which can activate specific positions for substitution but may compete with EWGs for regioselectivity.

- Fluorine enhances metabolic stability and influences lipophilicity, critical for biological applications .

Methodological Insight : Prioritize computational modeling (e.g., DFT calculations) to predict reactive sites, followed by experimental validation using halogen-directed cross-coupling reactions (e.g., Suzuki-Miyaura).

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Key steps include:

Intermediate Preparation : Start with a brominated benzene precursor (e.g., 1-bromo-3-methoxybenzene) and sequentially introduce fluorine and difluoromethyl groups via electrophilic substitution or radical fluorination.

Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with ligands tailored to tolerate fluorinated groups .

Reaction Optimization : Employ high-boiling solvents (e.g., DMF or THF) and inert atmospheres to minimize side reactions.

Purification : Utilize column chromatography with gradient elution (hexane/EtOAc) or recrystallization in ethanol/water mixtures to isolate the product .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data (e.g., NMR or MS) for derivatives of this compound?

Conflicts often arise from:

- Regioisomeric ambiguity : Use 2D NMR (e.g., NOESY or HSQC) to confirm substitution patterns.

- Fluorine coupling : ¹⁹F NMR can clarify splitting patterns caused by neighboring fluorines.

- Mass fragmentation : High-resolution mass spectrometry (HRMS) paired with isotopic pattern analysis distinguishes between bromine (79/81) and other halogens .

Q. Example Workflow :

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Perform X-ray crystallography for unambiguous structural confirmation.

Cross-validate with computational predictions (e.g., Gaussian or ADF software) .

Q. What strategies are recommended for studying the bioactivity of this compound, given its fluorinated and brominated motifs?

Target Identification : Screen against enzyme classes (e.g., kinases or cytochrome P450) where fluorinated compounds are known to modulate activity.

Molecular Docking : Use software like AutoDock Vina to simulate interactions, focusing on fluorine’s role in hydrophobic pocket binding .

In Vitro Assays :

- Measure IC₅₀ values in enzyme inhibition studies.

- Assess metabolic stability using liver microsomes.

SAR Analysis : Synthesize analogs (e.g., replacing Br with Cl or CF₃) to isolate contributions of specific substituents .

Q. How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?

Continuous Flow Chemistry : Reduces reaction times and improves reproducibility for halogenation steps.

Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy.

Purification Scaling : Transition from column chromatography to fractional distillation or crystallization.

Safety Protocols : Address bromine’s volatility and fluorine’s reactivity by implementing closed-system reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。